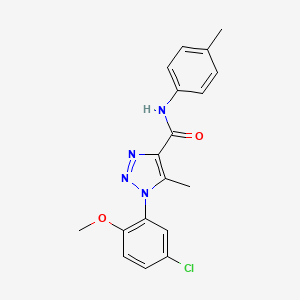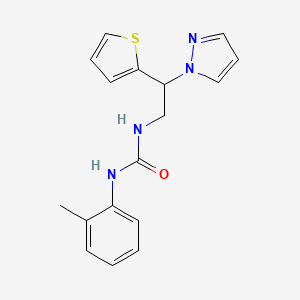
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea, also known as PTUP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields, including medicine, biotechnology, and agriculture. PTUP is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
1. MAP Kinase Inhibition
- Application : Inhibitors of p38α Mitogen-Activated Protein Kinase (p38α MAPK) have been designed using a similar N-pyrazole, N'-thiazole urea scaffold. These inhibitors are potent and engage in novel hydrogen bonding interactions within the allosteric site of p38α, resulting in type III inhibitors. These compounds show potential in regulating p38α mediated phosphorylation, which is crucial in cellular signaling processes (Getlik et al., 2012).
2. Antimicrobial and Antitumor Properties
- Application : Bis-pyrazolyl-thiazoles with thiophene moiety have been synthesized and evaluated for their anti-tumor activities. These compounds have shown promising results against hepatocellular carcinoma cell lines, indicating their potential in cancer treatment (Gomha et al., 2016).
3. Synthesis of Novel Derivatives
- Application : Research has been conducted on synthesizing new derivatives involving furan, thiophene, and urea. These compounds could provide frameworks for further pharmaceutical research and development (Abdelrazek et al., 2010).
4. Rheology and Morphology Tuning
- Application : Certain urea compounds have been studied for their ability to form hydrogels in acidic conditions, demonstrating their potential in materials science for tuning the physical properties of gels (Lloyd & Steed, 2011).
5. Schiff Bases in Antimicrobial Activity
- Application : Heteroaryl pyrazole derivatives have been used to form Schiff bases with chitosan, showing antimicrobial activity against various bacterial and fungal strains. This highlights their role in developing new antimicrobial agents (Hamed et al., 2020).
6. Polymerization Catalysts
- Application : Pyrazolyl compounds have been used to form zinc(II) complexes, acting as catalysts for the copolymerization of CO2 and cyclohexene oxide. This indicates their utility in polymer chemistry for environmental applications (Matiwane et al., 2020).
7. Antidepressant Activity
- Application : Derivatives of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have shown potential antidepressant activity, indicating their relevance in mental health research (Mathew et al., 2014).
8. Molecular Mechanism of Anti-Angiogenic Compounds
- Application : Research on 5-pyrazolyl-ureas, particularly GeGe-3, has provided insights into their anti-angiogenic properties. This includes understanding their molecular mechanism of action, which is vital for developing new anti-cancer drugs (Morretta et al., 2021).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-13-6-2-3-7-14(13)20-17(22)18-12-15(16-8-4-11-23-16)21-10-5-9-19-21/h2-11,15H,12H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRFPVAGXCRVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2632517.png)
![Spiro[3.5]nonan-2-ylmethanamine;hydrochloride](/img/structure/B2632520.png)

![2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone](/img/structure/B2632524.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2632527.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B2632528.png)
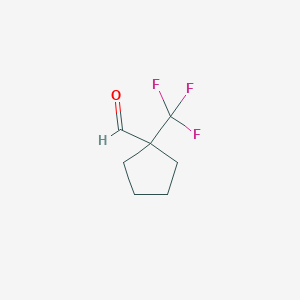
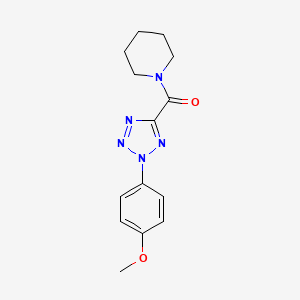
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2632533.png)
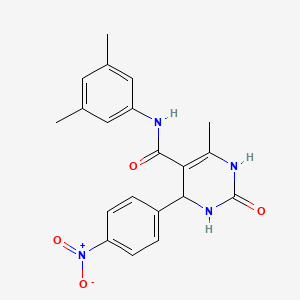

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2632537.png)
